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Methyl 7-Fluoroquinoline-3-carboxylate

Cat. No.: B13341176
M. Wt: 205.18 g/mol
InChI Key: HNSMDDGWSITLBO-UHFFFAOYSA-N
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Description

Historical Development and Significance of the Quinolone Nucleus in Organic Chemistry

The story of quinoline (B57606) begins in 1834 when it was first isolated from coal tar by the German chemist Friedlieb Ferdinand Runge, who named it "leukol". wikipedia.orgiipseries.orgresearchgate.net A few years later, in 1842, Charles Gerhardt obtained a compound he called "Chinolein" or "Chinoline" through the distillation of the antimalarial alkaloid quinine (B1679958) with a strong base. wikipedia.org Initially thought to be different substances, they were later confirmed to be the same molecule. wikipedia.org This discovery linked the quinoline structure to naturally occurring, biologically active compounds from the outset.

Structurally, quinoline, or 1-azanaphthalene, is an aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. iipseries.orgorientjchem.orgnih.gov This fusion of two distinct aromatic systems imparts unique chemical properties and reactivity. nih.gov

The initial reliance on coal tar as the primary source of quinoline soon gave way to the development of synthetic methods, which allowed for the creation of a vast array of derivatives. wikipedia.orgiipseries.org Several classic name reactions were established in the late 19th century and remain fundamental to quinoline synthesis today. The Skraup synthesis, developed in 1880, was one of the earliest and involves the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgnih.gov Other pivotal methods include the Doebner-von Miller, Friedländer, Pfitzinger, and Combes syntheses, each offering different pathways to access substituted quinolines. iipseries.orgnih.govdu.edu.egpharmaguideline.com

The significance of the quinoline nucleus in organic chemistry is vast. It is a fundamental building block in the synthesis of numerous compounds with applications in medicinal chemistry, materials science, and agrochemicals. nih.gov The quinoline scaffold is present in many natural alkaloids, such as quinine, cinchonine, and cusparine, known for their potent physiological activities. iipseries.orgresearchgate.net In industrial chemistry, quinoline derivatives are used in the manufacturing of dyes, such as cyanine (B1664457) dyes, and as solvents for resins and terpenes. wikipedia.orgresearchgate.net Its derivative, 8-hydroxyquinoline, is a widely used chelating agent. wikipedia.org

Key Historical Quinoline Syntheses Reactants Primary Product Type
Skraup Synthesis (1880) Aniline, glycerol, sulfuric acid, oxidizing agentUnsubstituted or substituted quinolines
Friedländer Synthesis (1882) 2-aminobenzaldehyde or ketone with a compound containing an α-methylene groupSubstituted quinolines
Combes Synthesis (1888) Aniline and a β-diketone2,4-disubstituted quinolines
Doebner-von Miller Reaction Aniline and α,β-unsaturated carbonyl compoundsSubstituted quinolines
Conrad-Limpach Synthesis Anilines and β-ketoesters4-quinolones

Architectural Features and Chemical Versatility of Quinolone-3-carboxylates

Within the broad family of quinoline derivatives, the quinoline-3-carboxylate scaffold holds a position of particular importance, especially in the field of medicinal chemistry. nih.gov This structure is characterized by a carboxylic acid or ester group at the C-3 position of the quinoline ring. The presence of this electron-withdrawing group significantly influences the electronic properties and reactivity of the entire molecule. nih.gov

The quinoline-3-carboxylate moiety is a key pharmacophore found in numerous biologically active compounds. nih.gov The carboxyl group at the C-3 position, along with the carbonyl at C-4 (in quinolones), is often essential for binding to biological targets, such as bacterial enzymes. mdpi.com This structural arrangement has been exploited to develop a wide range of therapeutic agents. nih.govlookchem.com Research has demonstrated that derivatives of quinoline-3-carboxylic acid and its esters possess potent antiproliferative, anti-inflammatory, antibacterial, and antifungal activities. nih.govnih.govrsc.org

The versatility of this scaffold stems from the ability to readily modify its structure at several positions. The carboxylic acid group itself can be converted into amides, esters, or other functional groups, allowing for fine-tuning of the molecule's physicochemical properties, such as solubility and cell permeability. nih.govlookchem.comresearchgate.net Furthermore, substitutions on the benzene and pyridine rings of the quinoline nucleus can be systematically varied to optimize biological activity and selectivity. nih.govnih.gov This chemical tractability has made the quinoline-3-carboxylate scaffold a privileged structure in drug discovery, serving as a template for the design of new therapeutic agents. nih.govresearchgate.net For example, studies have shown that 2-styrylquinoline-3-carboxylate derivatives act as antiproliferative agents, and hydrolysis of the ester to the carboxylic acid can enhance the selectivity of the drug for cancer cells. nih.gov

Contextualizing Methyl 7-Fluoroquinoline-3-carboxylate within the Fluoroquinoline Chemical Landscape

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. In the context of quinolines, the strategic placement of fluorine has led to the development of the fluoroquinolones, a clinically significant class of synthetic broad-spectrum antibiotics. mdpi.com

The addition of a fluorine atom at the C-6 position of the quinoline ring was found to dramatically improve antimicrobial activity, a discovery that gave rise to the modern fluoroquinolone antibiotics like ciprofloxacin (B1669076) and levofloxacin (B1675101). mdpi.com Similarly, fluorine substitution at the C-7 position also plays a crucial role in modulating the biological properties of these compounds.

This compound emerges as a key chemical intermediate within this landscape. It provides a foundational structure that incorporates both the essential quinoline-3-carboxylate moiety and a fluorine atom at a strategic position. While not an end-drug itself, it serves as a critical building block for the synthesis of more complex and potent fluoroquinolone derivatives. mdpi.com Its structure contains the core elements required for potential biological activity, making it a valuable precursor in the exploration and development of new therapeutic agents, particularly in the antibacterial and anticancer fields. nih.govmdpi.com The synthesis of such precursors is a vital step in the broader effort to create novel fluoroquinolones to combat issues like antibiotic resistance. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8FNO2 B13341176 Methyl 7-Fluoroquinoline-3-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-fluoroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-15-11(14)8-4-7-2-3-9(12)5-10(7)13-6-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSMDDGWSITLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C=C(C=CC2=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of Methyl 7 Fluoroquinoline 3 Carboxylate

Reactions at the Carboxylate Functional Group at C-3

The ester group at the C-3 position is a key handle for a variety of chemical transformations. These reactions are fundamental in creating derivatives such as carboxylic acids, amides, and other esters, which are often crucial for the biological activity of the final compounds. The carbonyl carbon of the ester is electrophilic, making it susceptible to attack by various nucleophiles.

The conversion of the methyl ester to the corresponding carboxylic acid, 7-Fluoroquinoline-3-carboxylic acid, is a fundamental and frequently employed reaction. This hydrolysis is typically achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating attack by water. Common acidic conditions include refluxing the ester in a mixture of an acid like sulfuric acid or hydrochloric acid with acetic acid and water. google.com For instance, the hydrolysis of a similar ethyl quinoline-3-carboxylate was successfully carried out by heating at 100°C in a mixture of concentrated H2SO4, acetic acid, and water.

Base-catalyzed hydrolysis, or saponification, occurs via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is often carried out using aqueous solutions of sodium hydroxide or potassium hydroxide, typically with a co-solvent like ethanol (B145695) or methanol (B129727) to ensure solubility. The reaction initially yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. This method is common in the synthesis of quinolone antibiotics. quimicaorganica.org

Table 1: Representative Conditions for Hydrolysis of Quinolone-3-Carboxylate Esters

Starting Material Reagents and Conditions Product Reference
Ethyl 6,7-difluoro-4-oxo-quinoline-3-carboxylate conc. H2SO4, AcOH, H2O, 100°C, 1h 6,7-Difluoro-4-oxo-quinoline-3-carboxylic acid
Quinolone carboxylic acid ethyl ester Sulfuric acid / acetic acid Quinolone carboxylic acid google.com
Ethyl 7-chloro-1,4-dihydro-4-oxo-quinoline-3-carboxylate 10% Sodium Hydroxide, Reflux 7-Chloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid researchgate.net

Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In acid-catalyzed transesterification, the mechanism is similar to acid-catalyzed hydrolysis, but an alcohol acts as the nucleophile instead of water. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is typically used as the solvent. masterorganicchemistry.com

Base-catalyzed transesterification involves an alkoxide as the nucleophile. For example, reacting Methyl 7-Fluoroquinoline-3-carboxylate with ethanol in the presence of a catalytic amount of sodium ethoxide would yield Ethyl 7-Fluoroquinoline-3-carboxylate. The reaction equilibrium is driven by using the desired alcohol as the solvent. masterorganicchemistry.com Various catalysts, including N-heterocyclic carbenes and metal clusters, have been shown to promote transesterification under mild conditions. organic-chemistry.org

The methyl ester group can be converted into an amide by reaction with a primary or secondary amine. This aminolysis reaction is generally slower than hydrolysis and often requires heating. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, leading to the elimination of methanol. This pathway is crucial for creating fluoroquinolone-3-carboxamide derivatives, which have been explored for their antibacterial properties. nih.gov For instance, ciprofloxacin (B1669076), a related fluoroquinolone, has been modified at its carboxylic acid group (often derived from an ester precursor) to form various amide conjugates. nih.gov

Reaction with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂) converts the ester into the corresponding hydrazide (7-Fluoroquinoline-3-carbohydrazide). This reaction is analogous to amidation and is a key step in synthesizing further derivatives. nih.govderpharmachemica.com The resulting hydrazide is a valuable intermediate, as the terminal -NH₂ group can undergo further reactions.

Table 2: Examples of Amidation and Hydrazide Formation from Esters

Starting Material Reagent Product Type Reference
Ethyl coumarin-3-carboxylate Hydrazine hydrate Coumarin-3-carbohydrazide nih.govmdpi.com
Quinolone carboxylic acid Amino acids (via ester precursor) Fluoroquinolone-3-carboxamide amino acid conjugates nih.gov
Ciprofloxacin ethyl ester Dipeptides Ciprofloxacin-dipeptide conjugates nih.gov

The conversion of the ester group to a nitrile or an acid halide is less direct and typically involves a multi-step synthesis.

To form an acid halide, such as 7-Fluoroquinoline-3-carbonyl chloride, the methyl ester is first hydrolyzed to the corresponding carboxylic acid as described in section 3.1.1. The resulting carboxylic acid can then be treated with a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield the acid chloride. This acid chloride is a highly reactive intermediate, useful for forming amides and esters under very mild conditions.

The transformation to a nitrile (7-Fluoroquinoline-3-carbonitrile) is more complex. One common route involves converting the primary amide (formed as in section 3.1.3) into a nitrile using a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640).

Thiosemicarbazide (B42300) derivatives are synthesized from the carbohydrazide (B1668358) intermediate obtained in section 3.1.3. The 7-Fluoroquinoline-3-carbohydrazide can react with various isothiocyanates (R-N=C=S) to form the corresponding thiosemicarbazide. In this reaction, the terminal amino group of the hydrazide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate.

Alternatively, the hydrazide can be treated with ammonium (B1175870) thiocyanate, which under acidic conditions generates isothiocyanic acid in situ, leading to the formation of the parent thiosemicarbazide derivative. Thiosemicarbazides are important precursors for the synthesis of various heterocyclic compounds, such as thiazoles, triazoles, and thiadiazoles. researchgate.net

Nucleophilic Substitutions at the Fluorine-Substituted C-7 Position

The fluorine atom at the C-7 position of the quinoline (B57606) ring is activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the quinoline ring system and the carboxylate group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. This reactivity is the cornerstone of the synthesis of a vast number of clinically important fluoroquinolone antibiotics. scielo.org.mx

The most common nucleophiles used are cyclic amines, such as piperazine (B1678402) and its derivatives, as well as substituted pyrrolidines. The reaction typically involves heating the this compound with an excess of the amine in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or pyridine (B92270). A base, such as potassium carbonate or triethylamine, is often added to neutralize the hydrofluoric acid (HF) that is formed as a byproduct.

For example, the reaction of a similar substrate, ethyl 7-chloro-6-fluoroquinolone-3-carboxylic acid, with N-ethylpiperazine proceeds efficiently to yield the corresponding 7-piperazinyl derivative. scielo.org.mx Similarly, various fatty amides have been introduced at the C-7 position by first creating an amine at that position via an azide (B81097) intermediate, which then reacts to form the amide. nih.gov This highlights the versatility of the C-7 position for introducing a wide range of functional groups to modulate the pharmacological properties of the molecule.

Table 3: Nucleophilic Aromatic Substitution (SNAr) at C-7 of Fluoroquinolones

Fluoroquinolone Substrate Nucleophile Conditions Product Type Reference
Ethyl 7-chloro-6-fluoroquinolone-3-carboxylic acid N-ethylpiperazine {Mo132} catalyst, H2O, Reflux 7-(4-ethylpiperazin-1-yl) derivative scielo.org.mx
6,7-Difluoro-4-quinolone-3-carboxylic acid 1-Methylpiperazine - 7-(4-methylpiperazinyl) derivative
Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate Various cyclic amines DMF, K2CO3 7-Cyclic amino derivatives researchgate.net
Ethyl 1-ethyl-6-fluoro-7-chloro-4-oxoquinoline-3-carboxylate Sodium azide, then Zn/NH4Cl DMF, 60°C 7-Amino derivative nih.gov

Amination Reactions with Nitrogen-Containing Heterocycles (e.g., Piperazine)

The fluorine atom at the C-7 position of the quinolone ring is activated towards nucleophilic aromatic substitution (SNAr), making it a key site for introducing structural diversity. One of the most common and significant modifications involves the reaction with nitrogen-containing heterocycles, particularly piperazine and its derivatives. This reaction is a cornerstone in the synthesis of many clinically important fluoroquinolone antibacterials. brieflands.com

The general reaction involves heating the this compound precursor with piperazine or a substituted piperazine, often in a polar aprotic solvent like dimethyl sulfoxide (DMSO). mdpi.com The nucleophilic secondary amine of the piperazine ring attacks the electron-deficient C-7 position, displacing the fluoride (B91410) ion. This reaction has been employed to synthesize a wide array of 7-piperazinyl quinolones. For instance, novel 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have been prepared by introducing unique piperazine derivatives at the C-7 position, leading to compounds with significant antibacterial activity. nih.gov

Researchers have expanded this methodology to create more complex derivatives. For example, the piperazinyl moiety at the C-7 position can be further functionalized. In one study, ciprofloxacin, which contains a C-7 piperazine ring, was reacted with triphosgene (B27547) and N-protected piperazine to attach an additional carbopiperazinyl group, demonstrating the possibility of elaborate modifications at this site. mdpi.com These modifications can influence the lipophilicity and, consequently, the ability of the resulting compounds to penetrate microbial cell walls, often improving their antimicrobial potency. mdpi.com

ReactantHeterocycleProductKey Findings
1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acidPiperazineCiprofloxacinFoundational reaction for many fluoroquinolones. mdpi.com
6-fluoro-7-chloro-quinolone core2-(Fluoromethyl)piperazine1-cyclopropyl-6-fluoro-7-[3-(fluoromethyl)piperazinyl]-1,4-dihydro-4-oxoquinoline-3-carboxylic acidResulting product showed excellent in vivo efficacy and oral absorption. nih.gov
CiprofloxacinN-benzyloxycarbonyl-piperazine7-(4-(N-benzyloxycarbonyl)carbopiperazin-1-yl)piperazinyl derivativeDemonstrates further functionalization of the C-7 piperazine moiety. mdpi.com

Azidation and Subsequent Azide-Alkyne Cycloaddition (Click Chemistry)

The introduction of an azide group at the C-7 position of the quinolone ring via nucleophilic substitution of the fluorine atom provides a chemical handle for further transformations using "click chemistry." The azide functional group is a key intermediate that can readily undergo Huisgen 1,3-dipolar cycloaddition with alkynes, a reaction that is highly efficient and regioselective, typically catalyzed by copper(I). This approach allows for the modular assembly of quinolone-triazole hybrids. augusta.eduresearchgate.net

The synthesis begins with the displacement of the C-7 fluorine by an azide nucleophile (e.g., sodium azide). The resulting 7-azidoquinolone derivative is then reacted with a terminal alkyne. This azide-alkyne cycloaddition reaction forms a stable 1,2,3-triazole ring, covalently linking the quinolone scaffold to another molecular fragment. This strategy has been widely adopted due to the favorable characteristics of the triazole linker, which is metabolically stable and capable of forming hydrogen bonds. augusta.eduresearchgate.net This method provides a powerful tool for creating diverse libraries of hybrid molecules for biological screening. nih.gov

Other Nucleophilic Aromatic Substitution (SNAr) Reactions

Beyond amination and azidation, the C-7 fluorine atom of this compound can be displaced by a variety of other nucleophiles through the SNAr mechanism. masterorganicchemistry.com The electron-withdrawing nature of the quinolone ring system facilitates the attack of nucleophiles at the C-7 position. masterorganicchemistry.com

This reactivity has been exploited to introduce different functionalities and build complex molecular architectures. For example, sulfur-based nucleophiles, such as in the synthesis of pyrimidine-quinolone hybrids linked by a 2-aminophenylsulfide, have been successfully employed. mdpi.com This reaction proceeds via a catalyst-free, microwave-assisted aromatic nucleophilic substitution. mdpi.com Similarly, oxygen-based nucleophiles can be used. Although carboxylates can be less nucleophilic due to charge delocalization, reactions with phenoxides have been reported. mdpi.comnih.gov These reactions broaden the scope of possible modifications at the C-7 position, allowing for the synthesis of quinolone derivatives with diverse linkers and appended moieties. orientjchem.org

Derivatization and Fused Ring System Formation on the Quinolone Nucleus

The quinolone core itself is a platform for extensive chemical modification beyond the C-7 position. These transformations include alkylation at the nitrogen and oxygen atoms and complex cyclization reactions that lead to the formation of fused polycyclic systems.

N-Alkylation and O-Alkylation Reactions of the Quinolone Core

The quinolone nucleus possesses both nitrogen and oxygen atoms that can be targeted for alkylation. N-alkylation at the N-1 position is a common strategy to modify the properties of quinolone derivatives. For example, 1-alkyl-6-amino-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives have been synthesized, and these modifications can significantly alter the photophysical properties of the molecule. researchgate.net

O-alkylation of the 4-oxo group is also possible, though it may occur alongside N-alkylation. Studies on the alkylation of quinazolin-4-ones, a related heterocyclic system, have shown that under classical conditions using alkyl halides and a base like potassium carbonate in an aprotic solvent, alkylation predominantly occurs at the N-3 position. juniperpublishers.com However, the potential for O-alkylation exists, leading to the formation of 4-alkoxyquinoline derivatives. The specific outcome (N- vs. O-alkylation) depends on the substrate, reagents, and reaction conditions.

Cyclization Reactions Leading to Tricyclic and Tetracyclic Quinolones

This compound and its derivatives can serve as starting materials for the synthesis of more complex, fused ring systems. Intramolecular cyclization reactions can be designed to build additional rings onto the quinolone framework, resulting in tricyclic and tetracyclic structures.

One approach involves a multi-step sequence starting with a Suzuki–Miyaura cross-coupling reaction on a related 7-chloro-8-nitroquinolone ester, followed by a microwave-assisted, phosphite-mediated Cadogan reaction. researchgate.net This sequence effectively constructs a new five-membered ring fused to the quinolone core, leading to tetracyclic fluoroquinolones such as 4-oxo-4,10-dihydro-1H-thieno/furo eurekaselect.comnih.govpyrrolo[3,2-h]quinoline-3-carboxylic acids. researchgate.net Another strategy has been used to synthesize novel tetracyclic quinolones like 8-substituted-9,1-(epoxymethano)-7-fluoro-5-oxo-5H-thiazolo[3,2-a]quinoline-4-carboxylic acids, which have shown potent antibacterial activity. nih.gov These elegant cyclization strategies provide access to structurally unique and rigid scaffolds that are of interest in drug discovery.

Synthesis of Hybrid Quinolone-Heterocycle Scaffolds (e.g., Triazoles, Oxadiazoles, Benzimidazoles, Benzoxazoles, Benzothiazoles)

Hybrid molecules that covalently link a quinolone scaffold to another heterocyclic moiety are a major focus of contemporary medicinal chemistry. This approach aims to combine the pharmacological profiles of two different classes of compounds, potentially leading to synergistic effects or novel mechanisms of action. nih.govresearchgate.net

Triazoles: As mentioned in section 3.2.2, the most common route to quinolone-triazole hybrids is through copper-catalyzed azide-alkyne cycloaddition. researchgate.net This method has been used to link quinolones to a wide variety of molecular fragments. augusta.edu

Oxadiazoles: Quinolone-oxadiazole hybrids are often synthesized from the 3-carbohydrazide derivative of the quinolone. The carbohydrazide can be cyclized with various reagents to form the 1,3,4-oxadiazole (B1194373) ring. For example, reaction with aryl isothiocyanates followed by cyclization can yield 5-(arylamino)-1,3,4-oxadiazol-2-yl)quinolin-4(1H)-ones. researchgate.nettandfonline.com

Benzimidazoles, Benzoxazoles, and Benzothiazoles: These fused heterocyclic systems can be linked to the quinolone core, often at the N-1 or C-7 positions. For instance, benzimidazole-quinolone hybrids have been synthesized by reacting a 7-chloroquinolone with a benzimidazole (B57391) derivative or by building the benzimidazole onto a functionalized quinolone. nih.govmdpi.comresearchgate.net Similarly, quinolone-benzothiazole hybrids have been prepared, where the two moieties are linked to explore combined antibacterial and anticancer activities. eurekaselect.combu.edu.egtandfonline.comnih.gov The synthesis often involves nucleophilic substitution or condensation reactions to connect the two heterocyclic units. nih.gov

Quinolone PrecursorHeterocycle Formed/AttachedSynthetic StrategyResulting Hybrid Scaffold
7-Azidoquinolone1,2,3-TriazoleCopper-Catalyzed Azide-Alkyne CycloadditionQuinolone-Triazole augusta.eduresearchgate.net
Quinolone-3-carbohydrazide1,3,4-OxadiazoleCyclization with aryl isothiocyanatesQuinolone-Oxadiazole researchgate.nettandfonline.com
7-Chloro-6-fluoro-quinolone carboxylateBenzimidazoleN-alkylation with a benzimidazole derivativeBenzimidazole-Quinolone nih.gov
7-piperazinyl-quinoloneBenzothiazole (B30560)Condensation reaction with a benzothiazole precursorQuinolone-Benzothiazole tandfonline.com

Mechanistic Investigations of Key Organic Reactions Involving Methyl 7 Fluoroquinoline 3 Carboxylate

Detailed Reaction Mechanisms for Quinolone Ring Formation

The formation of the quinolone ring is a critical step in the synthesis of methyl 7-fluoroquinoline-3-carboxylate. A common and effective method involves the cyclization of an appropriate precursor. One such pathway begins with 3,4-difluorophenyl isothiocyanate. The reaction mechanism proceeds through several key steps:

Nucleophilic Addition: The synthesis initiates with the deprotonation of dimethyl malonate using a strong base like potassium tert-butylate in an aprotic solvent such as acetonitrile (B52724). The resulting carbanion, (MeOOC)₂CH⁻, acts as a potent nucleophile. This nucleophile then attacks the electrophilic carbon of the isothiocyanate group of 3,4-difluorophenyl isothiocyanate. mdpi.com

Alkylation: Following the initial addition, an alkylating agent, such as 4-fluorobenzyl chloride, is introduced. This leads to the benzylation of the intermediate species. mdpi.com

Intramolecular Cyclization: The final step to form the quinolone ring is an intramolecular cyclization. This reaction is typically carried out at high temperatures (e.g., 145–148 °C) in a high-boiling solvent like diphenyl ether. mdpi.com This step can be viewed as an intramolecular electrophilic substitution, akin to a Friedel-Crafts type reaction, where the aryl ring attacks a carbonyl group, leading to the closure of the heterocyclic ring. mdpi.com The high temperature facilitates the elimination of a small molecule, such as methanol (B129727), driving the reaction towards the formation of the stable quinolone core. mdpi.com

A similar strategy involves the condensation of 3-chloro-4-fluoroaniline (B193440) with diethylethoxymethylene malonate at elevated temperatures, followed by a thermal cyclization in diphenyl ether to yield the corresponding ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. orientjchem.org This underscores the general applicability of thermal cyclization in the synthesis of the quinolone framework.

Mechanistic Aspects of C-3 and C-7 Functionalization

The biological activity of quinolone derivatives is highly dependent on the substituents at the C-3 and C-7 positions. Consequently, understanding the mechanisms of functionalization at these sites is of paramount importance.

C-3 Functionalization:

The carboxylic acid group at the C-3 position is a key feature of many quinolones. nih.gov Modifications at this position often involve the use of isosteres to alter the compound's properties. For instance, the C-3 carboxylic acid can be replaced with a carbonylhydrazone group. researchgate.net This transformation typically proceeds through standard amide bond formation reactions, where the carboxylic acid is activated and then reacted with a hydrazine (B178648) derivative. The resulting acylhydrazone can then be further modified. researchgate.net Such modifications are crucial for shifting the biological activity of fluoroquinolones from antibacterial to potential antitumor agents. researchgate.netresearchgate.net

C-7 Functionalization:

The C-7 position of the quinolone ring is a primary site for modification to influence potency, spectrum of activity, and pharmacokinetic properties. nih.govmdpi.com The introduction of various substituents at this position, often nitrogen-containing heterocycles like piperazine (B1678402), is a common strategy. nih.govresearchgate.net The mechanism for this functionalization is typically a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom at C-7 is a good leaving group, activated by the electron-withdrawing quinolone core. A nucleophile, such as a piperazine derivative, can attack the C-7 position, displacing the fluoride (B91410) ion and forming the desired C-N bond. The R⁷ substituent is considered to directly interact with bacterial DNA gyrase or topoisomerase IV, making its nature critical for the compound's efficacy. nih.gov

Studies on Enol-Keto Tautomerism within the Quinolone Framework

Quinolone derivatives, including this compound, can exist as tautomers due to the presence of a carbonyl group and an adjacent enolizable proton. libretexts.org This keto-enol tautomerism is a rapid equilibrium between two constitutional isomers: the keto form (a 4-quinolone) and the enol form (a 4-hydroxyquinoline). libretexts.orgmasterorganicchemistry.com

The equilibrium between the keto and enol forms can be influenced by several factors:

Solvent: The polarity of the solvent can affect the stability of the tautomers.

Substitution: The nature of the substituents on the quinolone ring can shift the equilibrium.

Hydrogen Bonding: Intramolecular hydrogen bonding can stabilize the enol form. masterorganicchemistry.com For instance, a hydrogen bond can form between the hydroxyl group of the enol and the carbonyl oxygen of the C-3 ester group. mdpi.com

Aromaticity: If the enol form is part of an aromatic system, it can be significantly stabilized. masterorganicchemistry.com

The interconversion between the keto and enol forms can be catalyzed by both acids and bases. masterorganicchemistry.comyoutube.com In the presence of a base, the alpha-proton is abstracted to form an enolate, which is then protonated on the oxygen to yield the enol. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the alpha-carbon to form the enol. masterorganicchemistry.com While for most simple ketones the keto form is overwhelmingly favored, for β-dicarbonyl compounds, the enol form can be significantly populated due to stabilization through conjugation and intramolecular hydrogen bonding. researchgate.net

Kinetic and Thermodynamic Analyses of Transformation Pathways

Detailed kinetic and thermodynamic data for the specific transformations of this compound are not extensively reported in the available literature. However, general principles of reaction kinetics and thermodynamics can be applied to understand these pathways.

The cyclization reaction to form the quinolone ring is typically conducted at high temperatures, suggesting a significant activation energy barrier for this intramolecular reaction. The use of high-boiling solvents and the removal of byproducts like methanol indicate that the reaction is likely under thermodynamic control, favoring the formation of the more stable aromatic quinolone system. mdpi.com

For the functionalization reactions, the SNAr at the C-7 position is generally a well-understood process. The rate of this reaction would be influenced by the nucleophilicity of the incoming group, the stability of the leaving group (fluoride), and the electronic effects of the substituents on the quinolone ring.

The keto-enol tautomerism is a dynamic equilibrium. The relative stability of the tautomers, and thus the equilibrium constant, is determined by the thermodynamic factors mentioned previously (conjugation, hydrogen bonding, etc.). masterorganicchemistry.com Spectroscopic techniques such as NMR and UV-Vis can be employed to determine the ratio of the keto and enol forms at equilibrium and thus calculate the Gibbs free energy difference between them. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Methyl 7 Fluoroquinoline 3 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For fluorinated compounds like Methyl 7-Fluoroquinoline-3-carboxylate, multinuclear NMR experiments involving ¹H, ¹³C, and ¹⁹F are essential for a complete structural assignment.

Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring atoms. In this compound, the spectrum is expected to show signals for the aromatic protons on the quinoline (B57606) ring and the protons of the methyl ester group.

The protons on the quinoline core (H-2, H-4, H-5, H-6, and H-8) will resonate in the aromatic region, typically between 7.0 and 9.0 ppm. The H-2 and H-4 protons are highly deshielded due to the influence of the heterocyclic nitrogen and the electron-withdrawing carboxylate group, and are expected to appear at the downfield end of this region. The methyl ester protons (-OCH₃) will appear as a sharp singlet in the upfield region, generally around 3.9-4.1 ppm.

A key feature in the spectrum is the spin-spin coupling between protons and the fluorine atom. The fluorine at the C-7 position will couple with adjacent protons, primarily H-6 and H-8. This H-F coupling occurs over multiple bonds and is crucial for assigning the signals of the benzene (B151609) portion of the quinoline ring. Typically, three-bond couplings (³JH-F) are larger than four-bond couplings (⁴JH-F). For instance, the signal for H-8 is expected to appear as a doublet of doublets due to coupling with H-5 (³JH-H) and the fluorine at C-7 (³JH-F), with typical ³JH-F values in fluoroquinolones being around 10-13 Hz. srce.hr Similarly, the H-6 signal will be split by the H-5 proton (³JH-H) and the C-7 fluorine atom (⁴JH-F), which is typically a smaller coupling of around 7-9 Hz. mdpi.com

Table 1: Predicted ¹H NMR Data for this compound
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-28.8 - 9.2s-
H-48.5 - 8.9s-
H-58.0 - 8.3d³JH5-H6 ≈ 8.5 - 9.0
H-67.4 - 7.6dd³JH6-H5 ≈ 8.5 - 9.0, ⁴JH6-F7 ≈ 7.0 - 9.0
H-87.8 - 8.1dd³JH8-F7 ≈ 10.0 - 13.0, ⁴JH8-H5 < 1
-OCH₃3.9 - 4.1s-

Carbon-13 NMR (¹³C NMR) Chemical Shift and C-F Coupling Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, 11 distinct signals are expected. The carbonyl carbon of the ester group is the most deshielded, appearing around 165-170 ppm, while the methyl carbon is the most shielded, resonating at approximately 52-55 ppm.

The most informative feature of the ¹³C NMR spectrum of a fluorinated compound is the presence of carbon-fluorine (C-F) coupling. The magnitude of the coupling constant (JC-F) depends on the number of bonds separating the carbon and fluorine atoms. researchgate.net

One-bond coupling (¹JC-F): The carbon directly attached to the fluorine (C-7) will show a large coupling, typically in the range of 245-260 Hz, appearing as a doublet. mdpi.com This large splitting is a definitive indicator of a C-F bond.

Two-bond coupling (²JC-F): Carbons two bonds away from the fluorine (C-6 and C-8) will exhibit smaller doublet splittings, generally between 15 and 25 Hz. mdpi.com

Three- and Four-bond couplings (³JC-F, ⁴JC-F): Longer-range couplings to carbons further away (e.g., C-5, C-8a) are also observed and are typically smaller (2-10 Hz). mdpi.com

These characteristic C-F coupling patterns are instrumental in assigning the carbon signals of the fluorinated aromatic ring, which can be challenging based on chemical shifts alone. researchgate.netnih.gov

Table 2: Predicted ¹³C NMR Data and C-F Coupling for this compound
CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling Constant (JCF, Hz)
C-2150 - 155⁴JC-F ≈ 2 - 5
C-3110 - 115-
C-4138 - 142-
C-4a128 - 132⁴JC-F ≈ 2 - 4
C-5128 - 131³JC-F ≈ 8 - 10
C-6118 - 122²JC-F ≈ 20 - 25
C-7162 - 166¹JC-F ≈ 250 - 260
C-8110 - 115²JC-F ≈ 18 - 22
C-8a147 - 150³JC-F ≈ 8 - 12
-COOCH₃165 - 170⁵JC-F < 2
-OCH₃52 - 55-

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Elucidation

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, spectra can be acquired rapidly. The chemical shifts in ¹⁹F NMR span a very wide range (around 800 ppm), making the technique highly sensitive to subtle changes in the fluorine's electronic environment. wikipedia.org

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the C-7 fluorine atom. Based on data for similar 7-fluoroquinoline (B188112) derivatives, this signal would likely appear as a multiplet in the range of -100 to -130 ppm (relative to CFCl₃). mdpi.com The multiplicity arises from coupling to nearby protons, primarily H-6 and H-8. Analysis of this coupling pattern can corroborate assignments made in the ¹H NMR spectrum.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

While 1D NMR provides essential data, 2D NMR experiments are necessary to unambiguously connect the atoms in the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It would show correlations between adjacent protons on the quinoline ring, such as between H-5 and H-6, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). For example, it would link the methyl proton signal to the methyl carbon signal and each aromatic proton signal to its corresponding aromatic carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the molecular formula is C₁₁H₈FNO₂. The theoretical exact mass of its molecular ion [M]⁺ or protonated molecule [M+H]⁺ can be calculated and compared to the experimental value.

Molecular Formula: C₁₁H₈FNO₂

Calculated Monoisotopic Mass: 205.0539 u

An HRMS measurement confirming this exact mass to within a few parts per million (ppm) provides unequivocal evidence for the compound's elemental composition.

In addition to molecular weight determination, MS analysis reveals characteristic fragmentation patterns upon ionization. For a methyl ester of a carboxylic acid, common fragmentation pathways include the loss of a methoxy (B1213986) radical (•OCH₃, a loss of 31 mass units) or the loss of the entire carbomethoxy group (•COOCH₃, a loss of 59 mass units). libretexts.org Analysis of these fragment ions in the mass spectrum helps to confirm the presence of the methyl carboxylate functional group.


Interpretation of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and providing structural information through the analysis of its fragmentation patterns, typically using electron ionization (EI-MS). The fragmentation of the molecular ion (M•+) is predictable and follows established chemical principles, allowing for structural confirmation.

When subjected to mass spectrometry, the molecular ion of this compound (m/z = 205.05) undergoes characteristic cleavages. The primary fragmentation pathways for esters involve cleavage of the bonds adjacent to the carbonyl group. The most common fragmentations observed for this compound and related quinoline esters include:

Loss of the Methoxy Radical (-•OCH₃): Cleavage of the O-CH₃ bond results in the formation of a stable acylium ion. This is often a prominent peak in the spectrum.

Loss of the Methoxycarbonyl Radical (-•COOCH₃): This fragmentation involves the loss of the entire ester group, leaving the 7-fluoroquinoline radical cation.

Decarboxylation: The loss of a neutral carbon dioxide (CO₂) molecule can occur in some fragmentation pathways of related fluoroquinolone structures. nih.gov

Ring Fragmentation: The stable quinoline ring can also undergo fragmentation, often involving the expulsion of small molecules like hydrogen cyanide (HCN), which is a characteristic fragmentation for quinoline rings. orgchemboulder.com

These fragmentation patterns provide a unique fingerprint for the molecule, confirming the presence and connectivity of the methyl ester group and the 7-fluoroquinoline core.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonProposed Structure/LossPredicted m/z
[M]•+Molecular Ion (C₁₁H₈FNO₂)•+205.05
[M - •OCH₃]+Loss of methoxy radical174.04
[M - •COOCH₃]+Loss of methoxycarbonyl radical146.04
[[M - •OCH₃] - CO]+Subsequent loss of carbon monoxide from acylium ion146.04
[C₉H₅FN]•+Ion from quinoline ring after ester loss146.04

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., Carbonyl, Fluorine)

Infrared (IR) spectroscopy is an essential technique for identifying the key functional groups present in this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, the presence of the ester's carbonyl group, the carbon-fluorine bond, and the aromatic quinoline system can be confirmed. researchgate.net

The IR spectrum of this compound is expected to display several characteristic absorption bands:

C=O Stretch (Ester): A strong, sharp absorption band characteristic of the carbonyl group in an α,β-unsaturated ester. orgchemboulder.com Its position is influenced by conjugation with the quinoline ring.

C-F Stretch (Aryl Fluoride): A strong absorption band indicating the presence of the fluorine atom attached to the aromatic ring. uhcl.edu

C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands of variable intensity corresponding to the stretching vibrations within the quinoline ring system. orgchemboulder.comlibretexts.org

C-O Stretches (Ester): At least two distinct bands are expected for the C-O single bond stretches of the ester group. orgchemboulder.comspectroscopyonline.com

=C-H Stretch (Aromatic): Absorption bands appearing at wavenumbers higher than 3000 cm⁻¹, characteristic of C-H bonds on the aromatic quinoline ring. orgchemboulder.comlibretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupType of VibrationExpected Wavenumber Range (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3000Medium
Ester Carbonyl (C=O)Stretch1730 - 1715Strong
Aromatic Ring (C=C and C=N)Stretch1600 - 1450Medium-Strong
Aryl C-FStretch1250 - 1100Strong
Ester C-OAsymmetric & Symmetric Stretch1300 - 1000Strong
Aromatic C-HOut-of-Plane Bend900 - 675Medium-Strong

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. For a newly synthesized compound like this compound, comparing the experimentally determined percentages with the calculated theoretical values is a fundamental method to verify its empirical formula and confirm its atomic composition. mdpi.com

The molecular formula for this compound is C₁₁H₈FNO₂. The theoretical elemental composition is calculated based on its molecular weight (205.19 g/mol ). Experimental results from elemental analysis must fall within a narrow margin of error (typically ±0.4%) of these theoretical values to validate the compound's identity and purity.

Table 3: Elemental Composition of this compound (C₁₁H₈FNO₂)

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.01111132.12164.42
HydrogenH1.00888.0643.93
FluorineF18.998118.9989.26
NitrogenN14.007114.0076.83
OxygenO15.999231.99815.59
Total 205.188 100.00

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical method for determining the purity of non-volatile compounds like this compound and its derivatives. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this class of compounds. nih.govresearchgate.net

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It passes through a column packed with a non-polar stationary phase (most commonly C18 silica). A polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is pumped through the column. rdd.edu.iqasianpubs.org The components of the sample separate based on their differing affinities for the stationary and mobile phases. Purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks detected, typically using a UV detector set at a wavelength where the quinoline ring absorbs strongly (e.g., ~280 nm). asianpubs.org

Table 4: Typical HPLC Parameters for Purity Analysis of Fluoroquinolone Derivatives

ParameterTypical Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient or isocratic elution with Acetonitrile and an acidic aqueous buffer (e.g., 0.1% formic acid or phosphate (B84403) buffer) rdd.edu.iq
Flow Rate 0.5 - 1.5 mL/min
Detection UV/Diode Array Detector (DAD) at ~280 nm asianpubs.org
Column Temp. 25 - 40 °C
Injection Vol. 10 - 20 µL

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of chemical reactions, such as the synthesis of this compound. ijpsr.comnih.gov It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture. libretexts.org

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of a stationary phase, such as silica (B1680970) gel G. ijpsr.com The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. interchim.com By comparing the spots from the reaction mixture to spots of the pure starting materials, a chemist can determine when the reaction is complete. The spots are visualized under UV light or by using a chemical stain like iodine. ijpsr.com

Table 5: Common TLC Systems for Quinoline Derivatives

Stationary PhaseCommon Mobile Phase Systems (v/v ratios)Purpose
Silica GelHexane : Ethyl Acetate (B1210297) (e.g., 4:1, 3:1, 1:1) nih.govGeneral purpose separation of varying polarity
Silica GelToluene : Chloroform : Diethylamine (e.g., 40:15:10) researchgate.netSeparation of basic quinoline alkaloids
Silica GelChloroform : Methanol (e.g., 9:1)For more polar quinoline derivatives

Computational and Theoretical Chemistry Studies on Methyl 7 Fluoroquinoline 3 Carboxylate

Electronic Structure Calculations (e.g., Density Functional Theory)

Electronic structure calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the chemical behavior of molecules like Methyl 7-Fluoroquinoline-3-carboxylate. DFT methods are employed to determine the electron density of a molecule, from which numerous properties can be derived. nih.gov For quinolone derivatives, DFT calculations are used to optimize the molecular geometry, revealing bond lengths, bond angles, and dihedral angles of the most stable arrangement of atoms. nih.gov

Key insights gained from these calculations include the distribution of electron density, which highlights the reactive sites of the molecule. For instance, mapping the electrostatic potential can show electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. nih.gov Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides information about the molecule's chemical reactivity, stability, and electronic transition properties. researchgate.net Natural Bond Orbital (NBO) analysis is another common technique used to study charge transfer interactions and the nature of chemical bonds within the molecule. nih.govdergi-fytronix.com

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound, with its rotatable methyl ester group, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for conversion between them. nih.gov

Computational chemists map the potential energy surface (PES) by systematically changing key dihedral angles (torsion angles) and calculating the corresponding energy. dergi-fytronix.com This process identifies low-energy conformers, which represent the most probable shapes of the molecule. For precursors to fluoroquinolone drugs, studies have shown that the relative stability of different conformers can be influenced by factors like intramolecular hydrogen bonding. nih.govresearchgate.net The resulting energy landscape provides a detailed picture of the molecule's flexibility and the energetic cost of adopting different shapes, which is critical for understanding how it might interact with biological targets. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. For this compound, quantum chemical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.netnih.gov

The prediction process typically involves optimizing the molecule's geometry using a method like DFT and then calculating the NMR shielding tensors. These theoretical values are then compared to experimental data to verify the structure. liverpool.ac.uk Discrepancies between predicted and experimental shifts can often be explained by solvent effects or the presence of different conformers in solution. liverpool.ac.uk Such computational predictions are invaluable for assigning complex spectra and confirming the correct synthesis of a target molecule, as demonstrated in studies of various fluoroquinolone salts and derivatives. srce.hr

Modeling of Reaction Mechanisms and Transition States

Theoretical chemistry provides a window into the detailed pathways of chemical reactions, including the synthesis of this compound. By modeling the reaction mechanism, scientists can understand the step-by-step process of bond breaking and formation. A key part of this is locating the transition state—the highest energy point along the reaction coordinate. nih.gov

For example, the synthesis of quinolone rings often involves intramolecular cyclization reactions. mdpi.com Computational modeling can elucidate the energetics of this process, calculating the activation energy required to reach the transition state. This information is vital for optimizing reaction conditions, such as temperature and catalysts, to improve the yield and efficiency of the synthesis. Understanding these mechanisms at a molecular level is crucial for developing new synthetic routes for novel fluoroquinolone analogs. nih.gov

In Silico Analysis of Molecular Properties Relevant to Chemical Design (e.g., Quantum Chemical Descriptors)

In modern drug discovery, in silico (computer-based) methods are used to predict the properties of a molecule relevant to its potential as a drug. researchgate.netmdpi.com For this compound, a range of quantum chemical descriptors can be calculated to assess its drug-likeness. researchgate.net These descriptors quantify various electronic and structural properties.

Structure-activity relationship (SAR) studies use these descriptors to correlate a molecule's features with its biological activity. mdpi.comresearchgate.net For instance, properties like lipophilicity (related to how well the molecule can cross cell membranes), the number of hydrogen bond donors and acceptors, and molecular weight are critical for oral bioavailability, often assessed by rules like Lipinski's Rule of Five. researchgate.netnih.gov Molecular docking simulations can further predict how the compound might bind to a biological target, such as bacterial DNA gyrase, providing insights into its potential mechanism of action and guiding the design of more potent derivatives. nih.govresearchgate.net

Role As a Key Synthetic Intermediate for Quinolone Based Scaffolds

Building Block for the Synthesis of Novel Fluoroquinolone Derivatives

The quinolone-3-carboxylic acid core is fundamental to the structure of fluoroquinolone antibiotics. nih.govmdpi.com Methyl 7-fluoroquinoline-3-carboxylate serves as a crucial starting material for creating new derivatives by modifying various positions on the quinolone ring. rsc.org The N-1, C-2, C-7, and C-8 positions are common sites for substitution to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties. rsc.org

Research has demonstrated the synthesis of various novel fluoroquinolones starting from precursors analogous to this compound. For instance, a series of 1-ethyl-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-chloro-3-quinoline carboxylic acid derivatives were synthesized with substitutions at the C-7 position using various heterocyclic amines like piperazine (B1678402), piperidine, and morpholine. ijpsjournal.com Another study focused on creating conformationally restricted analogues of the antibiotic fleroxacin (B1672770) by introducing a 2-fluorovinyl group at the N-1 position of the quinolone scaffold. These modifications are intended to explore structure-activity relationships (SAR) and identify compounds with improved antibacterial efficacy.

The general synthetic strategy often involves the initial synthesis of the core quinoline (B57606) ring system, followed by functionalization. A common method is the Gould-Jacobs reaction, where an aniline (B41778) derivative reacts with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to form the 4-hydroxy-quinoline-3-carboxylate ester. researchgate.netquimicaorganica.org Subsequent steps include N-alkylation and hydrolysis of the ester to the biologically active carboxylic acid. researchgate.net The C-7 position, often occupied by a halogen like chlorine, can then be displaced by various nucleophiles to introduce diversity. researchgate.netgoogle.com

Table 1: Examples of Fluoroquinolone Derivatives Synthesized from Quinolone-3-Carboxylate Intermediates

Starting Material/IntermediateN-1 SubstituentC-7 SubstituentTarget Derivative ClassReference
7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylateEthyl or Cyclopropyl (B3062369)Piperazine, Piperidine, Morpholine, etc.Novel 7-substituted Fluoroquinolones ijpsjournal.com
7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidAlkyl2-Aminoterphthalic acid, β-alanineNovel Fluoroquinolones orientjchem.org
Ethyl 6,7-difluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylate2-fluoro-2-[(4-methoxyphenyl)sulfinyl]ethyl4-Methylpiperazinyl, 3-Aminopyrrolidinyl1-(2-Fluorovinyl)-4-quinolone-3-carboxylic acids
7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acidCyclopropylPiperazineCiprofloxacin (B1669076) google.com

Precursor for Diversified Nitrogen and Sulfur Heterocycles

The reactivity of the quinolone scaffold, particularly the C-3 carboxylate group, allows for its use as a precursor in the synthesis of various nitrogen and sulfur-containing heterocycles. mdpi.comnih.gov These modifications can significantly alter the biological activity of the parent molecule, moving beyond antibacterial applications. nih.gov The fusion of heterocyclic rings to the quinolone core can lead to compounds with enhanced cytotoxic activity against cancer cell lines, for example. nih.gov

One approach involves converting the C-3 carboxylic acid into a hydrazide, which can then be cyclized with reagents like carbon disulfide to form oxadiazolthiones, a class of sulfur-containing heterocycles. nih.gov Further reactions can transform these into other systems, such as 1,2,4-triazoles. nih.gov The development of efficient synthetic methods for new nitrogen and sulfur heterocycles derived from quinolones is an active area of research. mdpi.com This includes the synthesis of quinoline derivatives fused with thiazine (B8601807) and thiazole (B1198619) heterocycles. mdpi.com The introduction of a sulfur-containing substituent at the C-2 position of the quinolone ring has also been explored, inspired by the structure of fourth-generation antibiotics like prulifloxacin. mdpi.com

Sulfur-nitrogen heterocycles represent a fascinating class of compounds due to their structural diversity and wide range of biomedical properties. openmedicinalchemistryjournal.com The incorporation of these systems into the quinolone framework is a strategy to generate novel chemical entities with unique pharmacological profiles. openmedicinalchemistryjournal.comresearchgate.net

Table 2: Heterocyclic Systems Derived from Quinolone-3-Carboxylic Acid Functionalization

Functional Group at C-3Reagents/Reaction TypeResulting HeterocycleReference
Carboxylic Acid HydrazideCarbon Disulfide (CS₂)1,3,4-Oxadiazole-2-thione nih.gov
Carboxylic Acid HydrazideVarious (leading to cyclization)1,2,4-Triazole nih.gov
Carboxylic AcidSemicarbazideAmino-oxadiazole nih.gov
Carboxylic AcidBioisosteric replacement1,3,4-Thiadiazole nih.gov

Utility in the Creation of Complex Fused Polycyclic Systems

The quinolone-3-carboxylate scaffold is an excellent platform for constructing complex, fused polycyclic systems. The C-3 carboxylic acid group can be modified to serve as an anchor point for building additional rings, effectively creating bioisosteres of the original functional group. nih.govnih.gov This strategy has been employed to synthesize a variety of fused heterocycles with potential therapeutic applications.

For example, levofloxacin (B1675101) has been used as a starting material to synthesize novel C-3 thiazolotriazole derivatives. nih.gov Similarly, ciprofloxacin has been modified to create fused systems like 1,2,4-triazolo[3,4-b] mdpi.comijpsjournal.comthiadiazines. nih.gov Another notable example is the synthesis of tricyclic fluoroquinolones, such as ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydro- mdpi.comijpsjournal.comthiazeto[3,2-a]quinoline-3-carboxylate, which serves as an intermediate for antibiotics like prulifloxacin. researchgate.net These intricate structures are designed to interact with biological targets in novel ways, potentially overcoming resistance mechanisms or exhibiting entirely new activities. The synthesis of such fused polycyclic nitrogen-containing heterocycles is a testament to the versatility of the quinolone core as a synthetic building block. researchgate.net

Contribution to the Design and Synthesis of Chemically Diverse Compound Libraries

The 4-quinolone-3-carboxylic acid framework is an ideal starting point for the design and synthesis of combinatorial libraries for drug discovery. nih.gov Chemical libraries are essential tools in the search for new medicines, allowing for the high-throughput screening of thousands of compounds to identify "hits" with desired biological activity. nih.gov The ability to easily modify the quinolone scaffold at multiple positions (N-1, C-2, C-3, C-7, C-8) allows for the generation of a large number of structurally diverse analogues from a common intermediate like this compound. rsc.orgorientjchem.org

By systematically varying the substituents at these positions, chemists can create focused libraries of compounds designed to probe structure-activity relationships for a specific biological target. researchgate.net For example, a library could be generated by reacting a common quinolone core with a diverse set of amines at the C-7 position to explore the impact on antibacterial potency and spectrum. orientjchem.org The synthesis of a series of novel fluoroquinolone derivatives, each with unique substitutions, is a practical application of this principle. researchgate.net The resulting diverse compound collections are valuable resources for identifying new lead compounds in drug development programs. nih.gov

Structure Reactivity Relationship Srr Studies of Methyl 7 Fluoroquinoline 3 Carboxylate and Its Analogues

Influence of the C-3 Methyl Carboxylate on Quinolone Core Reactivity

The C-3 carboxyl group, often in its ester or acid form, is a defining feature of many quinolone derivatives and is considered essential for the biological activity of fluoroquinolone antibacterials. nih.govmdpi.com This group, along with the C-4 keto group, is crucial for binding to DNA gyrase. mdpi.com From a chemical reactivity perspective, the methyl carboxylate at the C-3 position significantly influences the electronic nature of the pyridine (B92270) ring of the quinolone core.

As an electron-withdrawing group, the 3-carboxylate moiety deactivates the heterocyclic ring towards electrophilic attack while activating it for nucleophilic substitution, particularly at the C-2 and C-4 positions. tutorsglobe.com The reactivity is part of a conjugated system that includes the N-1 and C-4 positions. nih.gov Studies on various 4-oxo-3-carboxyl quinolones have demonstrated that modifications at this position drastically alter the molecule's properties. For instance, converting the carboxyl ester to a carboxylic acid or an amide can abolish certain biological activities, highlighting the sensitivity of the core's electronic environment to changes at C-3. nih.gov The absence of the carboxylic ester group can also lead to a significant decrease in solubility. nih.gov

The synthesis of quinoline-3-carboxylate derivatives often involves cyclization reactions where the presence of the ester group directs the reaction pathway. mdpi.com The deactivating nature of the carboxyl group means that electrophilic substitution on the quinoline (B57606) ring system will preferentially occur on the benzenoid ring (positions C-5 and C-8) rather than the pyridinone ring. tutorsglobe.comuop.edu.pk

Table 1: Effect of C-3 Substituent Modification on Antimalarial Potency of a 7-Methoxy Quinolone Analogue
C-3 SubstituentRelative PotencyReference Compound
Carboxyl EsterHigh7-methoxy-4-oxo-quinoline
Carboxylic AcidAbolished
Carboxylic AmideAbolished
AcetylReduced by ~90%
Data derived from structure-activity relationship studies on antimalarial quinolones. nih.gov

Electronic and Steric Effects of the C-7 Fluorine Atom on Reaction Outcomes

The substituent at the C-7 position of the quinolone ring plays a critical role in modulating the molecule's properties. nih.gov This position is one of the most frequently modified sites in the development of fluoroquinolone agents, with substituents greatly influencing potency, spectrum, and pharmacokinetics. nih.govnih.gov In Methyl 7-Fluoroquinoline-3-carboxylate, the C-7 substituent is a single fluorine atom.

Fluorine is a small, highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). Its presence at C-7 influences the electron density of the entire bicyclic system. This electronic perturbation affects the reactivity of the quinolone core in several ways:

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of fluorine can activate the C-7 position for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various other functional groups, such as piperazinyl or pyrrolidinyl moieties. nih.gov The addition of such groups is a common strategy to enhance biological activity. nih.govmdpi.com

Acidity of N-H: In related N-1 unsubstituted quinolones, the C-7 fluorine can influence the acidity of the N-H proton, affecting its reactivity in base-mediated reactions.

Sterically, a single fluorine atom is relatively small and is not expected to pose significant hindrance to approaching reagents. However, when bulkier substituents are present at C-7, steric hindrance can become a significant factor, potentially influencing the regioselectivity of reactions at adjacent positions and affecting the rotational freedom of the substituent itself. nih.govnih.gov The pattern of reactivity of fluoroquinolones is known to be influenced by the amino-heterocyclic moiety at C-7. researchgate.net

Impact of Substituents at N-1 and other Positions on Overall Chemical Behavior

Substituents at the N-1 position and other locations on the quinolone ring, such as C-5, C-6, and C-8, have a profound impact on the molecule's chemical behavior and properties. nih.govresearchgate.net

N-1 Position: The N-1 substituent is directly involved in modulating the electronic properties of the pyridinone ring and can introduce significant steric effects. researchgate.net

Electronic Effects: An electron-donating group at N-1 can increase the electron density of the ring system, potentially making it more susceptible to electrophilic attack than an unsubstituted quinolone, though the C-3 carboxylate and C-4 keto groups remain strongly deactivating. Common N-1 substituents like ethyl or cyclopropyl (B3062369) groups have been extensively studied. nih.govnih.gov The cyclopropyl group, in particular, has been shown to be highly potent in many biologically active quinolones. nih.govresearchgate.netnih.gov

Steric Effects: A bulky N-1 substituent can sterically hinder reactions at the adjacent C-2 position. researchgate.net Furthermore, steric interactions between N-1 and C-8 substituents can lead to a distortion of the quinolone core, affecting its planarity and the orientation of other groups. nih.govresearchgate.net For instance, steric clashes between an N-1 cyclopropyl group and a C-8 methoxy (B1213986) group can restrict the rotational freedom of a C-7 substituent. nih.govresearchgate.net

Other Positions:

C-6 Position: A fluorine atom at C-6 is a hallmark of the fluoroquinolone class, enhancing DNA gyrase inhibitory activity. nih.gov While it was once thought to be essential, potent compounds lacking this feature have since been discovered. researchgate.net

C-8 Position: A halogen (like fluorine or chlorine) or a methoxy group at C-8 can influence activity and phototoxicity. nih.govnih.gov Fusion of the N-1 and C-8 substituents to form a third ring, as seen in ofloxacin, creates a rigid structure that impacts absorption, metabolism, and in vitro activity. nih.gov

C-5 Position: The introduction of an amino group at C-5 can enhance the spectrum and potency of certain quinolone derivatives. researchgate.net

Table 2: Influence of N-1 and C-8 Substituents on Quinolone Core Properties
PositionSubstituent TypeObserved Effect on Chemical Behavior/PropertiesReference
N-1CyclopropylIncreases potency against Gram-negative bacteria. researchgate.net
N-1Bulky groups (e.g., aminodifluorophenyl)Can alter photochemistry and reduce phototoxicity. nih.gov
C-8Methoxy (with N-1 cyclopropyl)Introduces steric strain, skews the quinolone core, and restricts C-7 ring rotation. nih.govresearchgate.net
N-1/C-8Fused Ring (e.g., Ofloxacin)Creates a rigid tricyclic system, preventing metabolism and improving oral absorption. nih.gov

SRR in Regioselectivity and Stereoselectivity of Transformations

Structure-reactivity relationships are fundamental in determining the regioselectivity and stereoselectivity of chemical transformations involving the quinoline core. The inherent electronic distribution of the quinoline nucleus, as modified by its substituents, directs the outcome of various reactions.

Regioselectivity: The quinoline system has two distinct rings with different electronic properties. The pyridine ring is electron-deficient and generally susceptible to nucleophilic attack, while the benzene (B151609) ring is more electron-rich and undergoes electrophilic substitution. tutorsglobe.com

Electrophilic Substitution: In the presence of the deactivating C-3 methyl carboxylate and C-4 keto groups, electrophilic attack on this compound is highly disfavored on the pyridinone ring. Electrophilic substitution, if forced under harsh conditions, would occur on the benzenoid ring, primarily at the C-5 and C-8 positions. tutorsglobe.comuop.edu.pk The C-7 fluorine further deactivates this ring, making such reactions even more difficult.

Nucleophilic Substitution: The electron-deficient nature of the pyridinone ring directs nucleophilic attack to the C-2 and C-4 positions. tutorsglobe.com If a suitable leaving group is present at either position, nucleophilic substitution can occur.

C-H Functionalization: Modern synthetic methods involving transition metal-catalyzed C-H activation have enabled regioselective functionalization at positions that are otherwise difficult to access. For example, using quinoline N-oxides, arylation can be directed with good regioselectivity to the C-2 position. mdpi.com Hydrosilylation reactions have shown regioselectivity for the C-6 position in quinolines and the C-7 position in isoquinolines. nih.gov

Cyclization Reactions: In synthetic routes to quinolines, such as the Friedländer synthesis, the regioselectivity of the cyclization is dependent on the substituents of the starting materials, which can lead to mixtures of linear and angular products. researchgate.net

Stereoselectivity: Stereoselectivity becomes a key consideration when chiral centers are present or introduced into the molecule, often via substituents.

Substituent-Directed Reactions: Chiral substituents at the N-1 or C-7 positions can direct the stereochemical outcome of reactions on the quinolone core or on the substituents themselves. For example, the synthesis of a KRAS inhibitor with a quinoline-piperazine scaffold required the separation of stereoisomers, highlighting the importance of controlling stereochemistry during synthesis. rsc.org

Asymmetric Transformations: The development of asymmetric syntheses for quinoline derivatives often relies on chiral catalysts or auxiliaries that interact with the substrate in a stereochemically defined manner. The electronic and steric properties of the quinoline, governed by its substitution pattern, will influence the efficiency and selectivity of these transformations.

Q & A

Q. What are the recommended synthetic routes for Methyl 7-Fluoroquinoline-3-carboxylate, and how can intermediates be characterized?

The synthesis typically involves cyclization and esterification steps. For structurally analogous compounds like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, intermediates are characterized via:

  • 1H/13C NMR to confirm substituent positions and ester group integrity.
  • Mass spectrometry (e.g., ESI-MS) to verify molecular weight.
  • X-ray crystallography (using SHELX or WinGX ) for unambiguous structural validation, especially when decarboxylation byproducts arise during synthesis .

Q. How can researchers optimize reaction conditions to minimize decarboxylation during synthesis?

Key parameters include:

  • Temperature control : Lower temperatures (<100°C) reduce thermal decarboxylation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
  • Catalyst screening : Acidic or basic catalysts may accelerate side reactions; use mild conditions.
    Monitor progress via TLC/HPLC to detect decarboxylated impurities early .

Q. What spectroscopic techniques are critical for distinguishing this compound from its analogs?

  • 19F NMR : Identifies fluorine substitution patterns (e.g., δ ~-110 ppm for C7-F in quinolines).
  • IR spectroscopy : Confirms ester C=O stretches (~1700 cm⁻¹) and hydroxyl groups if present.
  • XRD : Resolves positional ambiguities in fluorine and methyl ester groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound derivatives?

  • Step 1 : Validate computational models (e.g., DFT) using crystallographic data from analogs like Ethyl 7-chloro-6-fluoro-4-oxo-quinolines .
  • Step 2 : Compare experimental NMR shifts with predicted values, adjusting for solvent effects.
  • Step 3 : Use SCXRD (Single-Crystal X-ray Diffraction) to resolve discrepancies in substituent orientation .

Q. What strategies can improve the antimicrobial activity of this compound derivatives?

Based on fluoroquinolone SAR studies:

  • Modify the C7 position : Introducing bulky groups (e.g., piperazine) enhances bacterial gyrase inhibition .
  • Optimize lipophilicity : Adjust ester groups (methyl vs. ethyl) to improve membrane permeability.
  • Bioassay design : Test against Gram-positive/-negative panels with MIC assays , using ciprofloxacin as a control .

Q. How can researchers address low crystallinity in this compound derivatives during structural analysis?

  • Crystallization optimization : Use solvent diffusion (e.g., hexane/ethyl acetate) or sublimation.
  • Alternative techniques : Employ PXRD (Powder X-ray Diffraction) paired with Rietveld refinement.
  • Software tools : SHELXL for refining partial occupancy or disordered structures .

Q. What methodologies are effective for analyzing photodegradation products of this compound?

  • LC-MS/MS : Track degradation pathways under UV light.
  • EPR spectroscopy : Detect radical intermediates.
  • Comparative studies : Reference degradation profiles of Ethyl 7-chloro-6-fluoro analogs to identify conserved mechanisms .

Data Analysis and Presentation

Q. How should researchers present crystallographic data for this compound in publications?

  • Include : Unit cell parameters, refinement statistics (R-factors), and CIF files.
  • Visualization : Use ORTEP-3 for thermal ellipsoid plots .
  • Example table (based on analogous compounds ):
ParameterValue
Crystal systemTriclinic
Space groupP1
a, b, c (Å)8.23, 9.15, 10.74
α, β, γ (°)85.6, 81.2, 91.4

Q. How can conflicting bioactivity data between in vitro and in vivo studies be reconciled?

  • Pharmacokinetic profiling : Assess solubility/metabolic stability (e.g., liver microsome assays).
  • Dosage adjustments : Account for bioavailability differences.
  • Structural tweaks : Introduce prodrug moieties (e.g., ester hydrolysis) to enhance in vivo efficacy .

Methodological Resources

  • Structural refinement : SHELXL , WinGX .
  • Antimicrobial assays : CLSI guidelines for MIC determination .
  • Degradation studies : OECD protocols for photolysis .

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